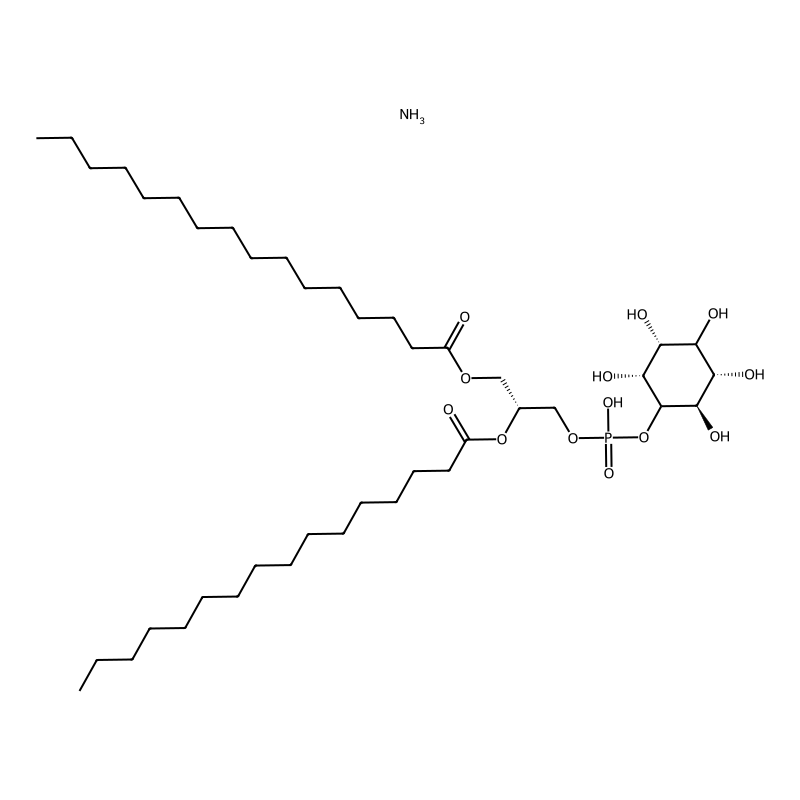

PtdIns-(1,2-dipalmitoyl) (ammonium salt)

Content Navigation

Natural phosphatidylinositol (PI) extracts suffer from polyunsaturated fatty acid heterogeneity and rapid oxidative degradation, undermining formulation stability and analytical reproducibility. DPPI (ammonium salt) solves this with a fully synthetic, 100% saturated structure (MW 828.1 g/mol) and a precise 40.9°C phase transition. • Clean ammonium counterion ensures sodium-free ESI-MS ionization, enabling absolute quantification in shotgun lipidomics. • Oxidation resistance guarantees long-term storage stability and consistent Langmuir monolayer behavior. • Ideal internal standard for MALDI-FTICR-MS and TSL engineering requiring thermosensitive release at 41-42°C.

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Synonyms

Canonical SMILES

Isomeric SMILES

Phosphatidylinositol (PtdIns) is a structural phospholipid. PI is synthesized by mycobacteria and other bacterial genera in prokaryotes.

Inositol phospholipid species are membrane-bound signaling molecules that have been implicated in almost all aspects of cellular physiology, including cellular growth, metabolism, proliferation, and survival.

The phosphatidylinositol (PtdIns) phosphates represent a small percentage of total membrane phospholipids. However, they play a critical role in the generation and transmission of cellular signals. PtdIns-(1,2-dipalmitoyl) is a synthetic analog of natural phosphatidylinositol (PtdIns) featuring C16:0 fatty acids at the sn-1 and sn-2 positions. The compound features the same inositol and diacylglycerol (DAG) stereochemistry as that of the natural compound. PtdIns are phosphorylated to mono- (PtdIns-P; PIP), di- (PtdIns-P2; PIP2), and triphosphates (PtdIns-P3; PIP3). Hydrolysis of PtdIns-(4,5)-P2 by phosphoinositide (PI)-specific phospholipase C generates inositol triphosphate (IP3) and DAG which are key second messengers in an intricate biochemical signal transduction cascade.

Purity

Package Size

PtdIns-(1,2-dipalmitoyl) (ammonium salt), commonly designated as DPPI or 16:0 PI (CAS 34290-57-8), is a fully synthetic, saturated phosphatidylinositol derivative featuring two 16-carbon acyl chains. In procurement and material selection, DPPI is prioritized over natural tissue-derived PI extracts due to its absolute molecular homogeneity, defined molecular weight (828.1 g/mol), and highly predictable thermal behavior. The specific selection of the ammonium salt form over sodium variants is a deliberate design choice to optimize the compound for mass spectrometry and lipidomics workflows, ensuring clean ionization and high solubility in standard organic extraction solvents.

Research Fit

Substituting synthetic DPPI with natural phosphatidylinositol (such as Soy or Liver PI) introduces critical failure points in both formulation stability and analytical precision. Natural PI is a heterogeneous mixture highly enriched in polyunsaturated fatty acids (e.g., arachidonic acid), which drastically lowers its phase transition temperature to sub-zero levels and makes it highly susceptible to rapid oxidative degradation during storage or processing [1]. Furthermore, attempting to substitute the ammonium salt of DPPI with a generic sodium salt introduces non-volatile cations that cause severe signal suppression and complex adduct formation in electrospray ionization mass spectrometry (ESI-MS), effectively ruining quantitative lipidomic accuracy .

Substitution Risk

Thermotropic Phase Behavior

Differential scanning calorimetry (DSC) demonstrates that DPPI possesses a main gel-to-liquid crystalline phase transition temperature (Tm) of 40.9 °C. In stark contrast, natural Soy PI exhibits a Tm of -24.9 °C due to its high degree of acyl chain unsaturation[1]. This massive thermal shift means that DPPI remains in a stable, highly ordered gel phase at physiological temperature (37 °C), whereas natural PI is entirely fluid and prone to premature payload leakage.

| Evidence Dimension | Gel-to-liquid crystalline phase transition temperature (Tm) |

| Target Compound Data | DPPI = 40.9 °C |

| Comparator Or Baseline | Natural Soy PI = -24.9 °C |

| Quantified Difference | 65.8 °C higher Tm for DPPI |

| Conditions | Differential Scanning Calorimetry (DSC) of multilamellar vesicles |

Crucial for engineering thermosensitive liposomes that require a rigid membrane at 37 °C to prevent premature drug leakage.

L-enantiomer: no detectable activity

Mass Spectrometry Ionization Purity

For quantitative lipidomics, the salt form of the lipid standard dictates ionization efficiency. The ammonium salt of DPPI readily dissociates during negative-ion mode electrospray ionization (ESI-MS), yielding a single, clean [M-H]- peak. Conversely, sodium salts of PI generate complex spectra with multiple sodium adducts, splitting the ion current and drastically reducing the signal-to-noise ratio .

| Evidence Dimension | Spectral purity and adduct formation in ESI-MS |

| Target Compound Data | DPPI (ammonium salt) yields predominantly a single[M-H]- ion |

| Comparator Or Baseline | PI (sodium salt) yields multiple sodium adduct peaks |

| Quantified Difference | Elimination of signal splitting and suppression caused by non-volatile sodium ions |

| Conditions | Negative-ion mode ESI-MS/MS and shotgun lipidomics |

Buyers outfitting lipidomics core facilities must specify the ammonium salt to ensure accurate, reproducible quantification without spectral interference.

L-enantiomer: D-6 and D-5 positions

Oxidation Resistance and Shelf-Life

DPPI is a fully saturated (16:0/16:0) phospholipid, possessing zero carbon-carbon double bonds. Natural PI extracts (such as Liver PI, typically 18:0/20:4) contain up to four double bonds per molecule, rendering them highly susceptible to auto-oxidation and lipid peroxidation during storage or high-temperature extrusion [1]. The synthetic nature of DPPI ensures 100% molecular homogeneity, eliminating the batch-to-batch variability inherent to tissue-derived lipids.

| Evidence Dimension | Degree of unsaturation and peroxidation risk |

| Target Compound Data | DPPI = 0 double bonds (fully saturated) |

| Comparator Or Baseline | Liver PI = ~4 double bonds (highly polyunsaturated) |

| Quantified Difference | 100% reduction in polyunsaturation-driven oxidative degradation sites |

| Conditions | Long-term storage and liposome extrusion processes |

Industrial buyers must select DPPI over natural PI to guarantee long-term shelf stability and lot-to-lot consistency in commercial formulations.

Bilayer Miscibility and Domain Formation

When formulating mixed-lipid vesicles, the bulky inositol headgroup of DPPI dictates unique phase behavior. Studies show that binary mixtures of DPPC and DPPI exhibit partial miscibility and distinct phase separation in bilayers. In contrast, DPPC mixed with DPPG (which has identical 16:0 chains but a glycerol headgroup) mixes ideally without phase separation [1].

| Evidence Dimension | Bilayer miscibility with DPPC |

| Target Compound Data | DPPC/DPPI mixtures = Phase-separated (partial miscibility) |

| Comparator Or Baseline | DPPC/DPPG mixtures = Ideally miscible |

| Quantified Difference | DPPI induces lateral domain formation not seen with equivalent PG lipids |

| Conditions | Fluorescence microscopy and equilibrium spreading pressure analysis of binary bilayers |

Formulators cannot treat PI and PG as interchangeable drop-in replacements; DPPI must be specifically selected when lateral domain formation is desired or accounted for.

Quantitative Lipidomics Internal Standard

Directly leveraging the ammonium salt's clean ionization profile, DPPI is the premier internal standard for ESI-MS/MS, shotgun lipidomics, and MALDI-FTICR-MS workflows requiring absolute quantification of phosphoinositides without sodium-adduct interference .

Thermosensitive Liposome Formulation

Utilizing its precise 40.9 °C phase transition temperature, DPPI is ideal for engineering TSLs that remain in a stable gel phase at 37 °C but rapidly release their payload upon mild localized hyperthermia (e.g., 41-42 °C), an application impossible with fluid natural PI[1].

Standardized Membrane Biophysics Models

Because of its 100% saturation and resistance to oxidation, DPPI is the preferred PI representative for Langmuir monolayer studies, atomic force microscopy (AFM), and solid-state NMR investigations of lipid raft and domain formation where batch-to-batch reproducibility is paramount [2].

Application Fit Matrix

References

- [2] Comparison of Bilayer and Monolayer Properties of Phospholipid Systems Containing Dipalmitoylphosphatidylglycerol and Dipalmitoylphosphatidylinositol. Langmuir 17.22 (2001): 6941-6951.

- [3] Domain Formation in Phosphatidylinositol Monophosphate/Phosphatidylcholine Mixed Vesicles. Biophysical Journal 89.4 (2005): 2481-2493.

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Explore Compound Types